Cas no 99217-63-7 (Kushenol A)

Kushenol A structure
Nome del prodotto:Kushenol A
Kushenol A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2S)-
- Kushenol A
- Leachianone E
- [ "" ]
- (2R)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochrom
- (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- BDBM50377945
- CHEMBL455679
- S7LW4HSS6R
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-, [S-(R*,S*)]-
- HY-N2278
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2S)-
- KushenolA
- CS-0019607
- 99217-63-7
- CHEBI:197206
- DTXSID701318374
- MS-27020
- AKOS032948966
- (-)-Kushenol A
- (2S)-2,3-Dihydro-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-((2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
- DA-74836
-
- Inchi: 1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1
- Chiave InChI: OGBMVWVBHWHRGD-MWTRTKDXSA-N
- Sorrisi: O1[C@]([H])(C2=C([H])C([H])=C([H])C([H])=C2O[H])C([H])([H])C(C2=C(C([H])=C(C(=C12)C([H])([H])[C@]([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H])O[H])=O
Proprietà calcolate
- Massa esatta: 408.193674g/mol
- Carica superficiale: 0
- XLogP3: 6.1
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta legami ruotabili: 6
- Massa monoisotopica: 408.193674g/mol
- Massa monoisotopica: 408.193674g/mol
- Superficie polare topologica: 87Ų
- Conta atomi pesanti: 30
- Complessità: 652
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 408.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.213
- Punto di ebollizione: 581.74°C at 760 mmHg
- Punto di infiammabilità: 195.824°C
- Indice di rifrazione: 1.607
- PSA: 86.99000
- LogP: 5.60100
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
Kushenol A Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Kushenol A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0019607-5mg |
Kushenol A |
99217-63-7 | 99.84% | 5mg |
$750.0 | 2022-04-26 | |
TargetMol Chemicals | TN1841-5mg |
Kushenol A |
99217-63-7 | 5mg |
¥ 1900 | 2024-07-20 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3224-5mg |
Kushenol A |
99217-63-7 | 98% | 5mg |
$360 | 2023-09-20 | |
Ambeed | A217533-5mg |
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one |
99217-63-7 | 99% | 5mg |
$563.0 | 2025-02-20 | |
ChemScence | CS-0019607-10mg |
Kushenol A |
99217-63-7 | 99.84% | 10mg |
$1300.0 | 2022-04-26 | |
A2B Chem LLC | AI65848-25mg |
Kushenol A |
99217-63-7 | 98% by HPLC | 25mg |
$1494.00 | 2024-04-19 | |
MedChemExpress | HY-N2278-10mM*1 mL in DMSO |
Kushenol A |
99217-63-7 | 99.84% | 10mM*1 mL in DMSO |
¥6600 | 2024-04-15 | |
MedChemExpress | HY-N2278-5mg |
Kushenol A |
99217-63-7 | 99.84% | 5mg |
¥6000 | 2024-04-15 | |
MedChemExpress | HY-N2278-1mg |
Kushenol A |
99217-63-7 | 99.84% | 1mg |
¥2000 | 2024-04-15 | |
A2B Chem LLC | AI65848-1000mg |
Kushenol A |
99217-63-7 | 98% by HPLC | 1000mg |
$22206.00 | 2024-04-19 |
Kushenol A Letteratura correlata
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
99217-63-7 (Kushenol A) Prodotti correlati
- 19879-30-2(Bavachinin)
- 34981-26-5(Kurarinone)
- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 31524-62-6(Isobavachin)
- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 102490-65-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3S)-)
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 19879-32-4(Bavachin)
- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)
- 101236-51-5(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-(3-methyl-2-buten-1-yl)-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2R,3R)-)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:99217-63-7)Kushenol A

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:99217-63-7)Kushenol A

Purezza:99%/99%/99%/99%
Quantità:1mg/5mg/10mg/25mg
Prezzo ($):242.0/507.0/737.0/1521.0